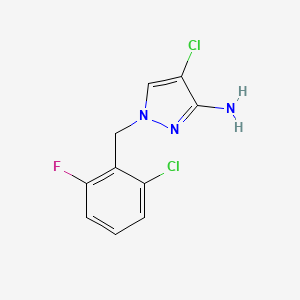

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide is a chemical compound with a molecular formula of C9H16N2O2S. It is also known as PF-06672131, a selective EGFR kinase inhibitor thought to covalently react with active-site cysteine residues in the ATP binding pocket .

Chemical Reactions Analysis

PF-06672131, a compound similar to N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide, is known to covalently react with active-site cysteine residues in the ATP binding pocket of EGFR kinase . This suggests that N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide might also undergo similar reactions.Applications De Recherche Scientifique

Polymerization and Material Science

Research involving N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide focuses on its application in polymerization processes and material science. For example, the homopolymerization of substituted sulfoxonium ylides, which include structures related to N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide, has been explored. Treatment of these monomers with specific catalysts results in polymers with high molecular weight and good yield. Adjusting the monomer-to-catalyst feed ratio allows control over the polymer's molecular weight, indicating the potential for customized material properties (Lu et al., 2021).

Antimicrobial Activity

Another avenue of research is the antimicrobial activity of compounds derived from or related to N-(4-(dimethylamino)but-2-yn-1-yl)cyclopropanesulfonamide. Statistical copolymers, synthesized from 2-(dimethylamino)ethyl methacrylate and modified with 1,3-propanesultone, have shown antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests a potential application in developing antimicrobial materials or coatings, with the effectiveness varying based on the polymer's molecular characteristics (Ward et al., 2006).

Organic Synthesis and Catalysis

In organic synthesis, research on reactions involving ylides and epoxides provides insights into novel synthetic routes and catalysis. For instance, reactions of dimethylamino)phenyloxosulfonium methylide with epoxides lead to the formation of cyclopropyl sulfones and oxetanes, demonstrating the compound's utility in synthesizing cyclic structures with potential applications in drug development and material science (Okuma et al., 1984).

Propriétés

IUPAC Name |

N-[4-(dimethylamino)but-2-ynyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-11(2)8-4-3-7-10-14(12,13)9-5-6-9/h9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCIIXQMXXDDMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC#CCNS(=O)(=O)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2613990.png)

![3-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2613992.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2613996.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2613997.png)

![ethyl 4-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)-4-oxobutanoate](/img/structure/B2614001.png)

![4-[(3,5-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2614002.png)

![2-Amino-1-[6-(trifluoromethyl)pyridin-3-yl]ethan-1-one hydrochloride](/img/structure/B2614007.png)

![2-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-N-(3-ethoxypropyl)acetamide](/img/structure/B2614011.png)